(r)-2-Methylhomoserine
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Overview
Description
®-2-Methylhomoserine is an amino acid derivative with a chiral center, making it an enantiomer
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methylhomoserine typically involves the use of chiral catalysts to ensure the correct enantiomer is produced. One common method is the asymmetric hydrogenation of a suitable precursor, such as a keto acid, using a chiral rhodium or ruthenium catalyst. The reaction conditions often include a hydrogen pressure of 1-5 atm and temperatures ranging from 25-50°C.
Industrial Production Methods
Industrial production of ®-2-Methylhomoserine may involve fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce the desired compound through their metabolic pathways. The fermentation process is followed by extraction and purification steps to isolate ®-2-Methylhomoserine in high purity.
Chemical Reactions Analysis
Types of Reactions
®-2-Methylhomoserine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-25°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at 50-70°C.
Major Products Formed
Oxidation: Oxo acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted amino acids depending on the nucleophile used.
Scientific Research Applications
®-2-Methylhomoserine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug synthesis.
Industry: Utilized in the production of biodegradable polymers and other materials.
Mechanism of Action
The mechanism of action of ®-2-Methylhomoserine involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in amino acid metabolism, leading to the production of various metabolites. The molecular targets and pathways include amino acid transporters and metabolic enzymes that facilitate its incorporation into cellular processes.
Comparison with Similar Compounds
Similar Compounds
Homoserine: A non-chiral analog of ®-2-Methylhomoserine.
2-Methylserine: Another chiral amino acid with a similar structure but different functional groups.
Threonine: An essential amino acid with a similar backbone structure.
Uniqueness
®-2-Methylhomoserine is unique due to its specific chiral configuration, which can influence its biological activity and interactions with enzymes. This makes it a valuable compound for studying stereochemistry and chiral recognition in biological systems.
Properties
Molecular Formula |
C5H11NO3 |
---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
(2R)-2-amino-4-hydroxy-2-methylbutanoic acid |
InChI |
InChI=1S/C5H11NO3/c1-5(6,2-3-7)4(8)9/h7H,2-3,6H2,1H3,(H,8,9)/t5-/m1/s1 |
InChI Key |
YDNXGAHLBURMLI-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@@](CCO)(C(=O)O)N |
Canonical SMILES |
CC(CCO)(C(=O)O)N |
Origin of Product |
United States |
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